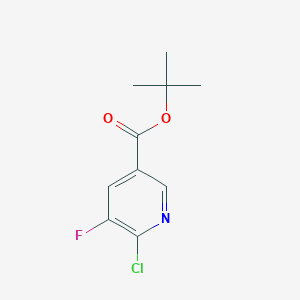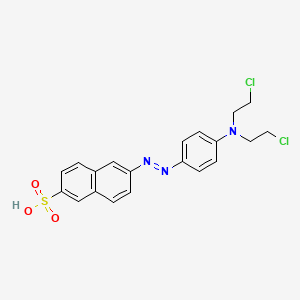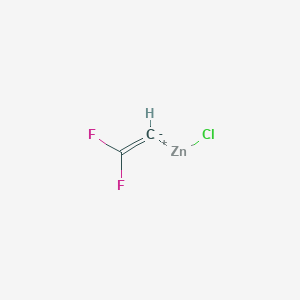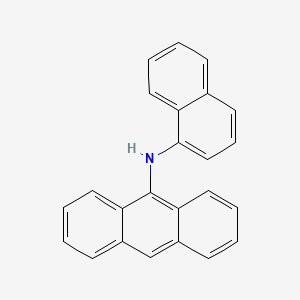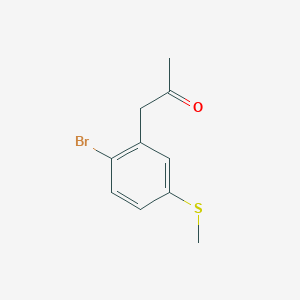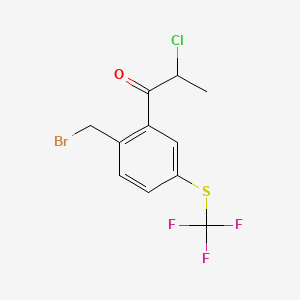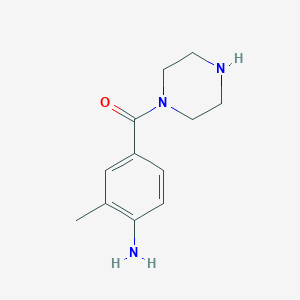
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethyl group, and a trifluoromethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-ethyl-3-(trifluoromethylthio)benzene with 1,3-dibromopropane under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The benzene ring can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-(3-hydroxypropyl)-2-ethyl-3-(trifluoromethylthio)benzene.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways and processes, making the compound useful in different research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares the bromopropyl and trifluoromethyl groups but lacks the ethyl group, leading to different reactivity and applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene:
Uniqueness
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14BrF3S |
|---|---|
Poids moléculaire |
327.21 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-ethyl-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3S/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
Clé InChI |
VQPYQKMPTKNZOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1SC(F)(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

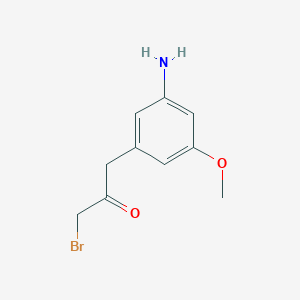
![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
